molecular formula C6H11BrO2 B179845 Methyl 2-bromopentanoate CAS No. 114438-78-7

Methyl 2-bromopentanoate

Cat. No.: B179845
CAS No.: 114438-78-7
M. Wt: 195.05 g/mol
InChI Key: MGMWQSVSOGNGPL-UHFFFAOYSA-N
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Description

Methyl 2-bromopentanoate is an organic compound characterized by its bromine and ester functional groups. The molecular formula of this compound is C6H11BrO2, and it has a molecular weight of 195.05 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromopentanoate can be synthesized through the esterification of 2-bromopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions.

Major Products Formed:

Scientific Research Applications

Methyl 2-bromopentanoate is utilized in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing bromine and ester functionalities into organic molecules.

    Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.

    Biological Studies: As a probe to study enzyme-catalyzed reactions involving ester and bromine groups.

    Industrial Applications: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the bromine atom and a hydrogen atom being removed .

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromopentanoate is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. The bromine atom provides a good leaving group for substitution and elimination reactions, while the ester group offers versatility in further functionalization .

Properties

IUPAC Name

methyl 2-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMWQSVSOGNGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336218
Record name methyl 2-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19129-92-1
Record name methyl 2-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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